Methanesulfonamide,N-[3-amino-5-(1,1-dimethylethyl)-2-methoxyphenyl]-
CAS No.: 404010-35-1
Cat. No.: VC8271622
Molecular Formula: C12H20N2O3S
Molecular Weight: 272.37 g/mol
* For research use only. Not for human or veterinary use.
![Methanesulfonamide,N-[3-amino-5-(1,1-dimethylethyl)-2-methoxyphenyl]- - 404010-35-1](/images/structure/VC8271622.png)
Specification
CAS No. | 404010-35-1 |
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Molecular Formula | C12H20N2O3S |
Molecular Weight | 272.37 g/mol |
IUPAC Name | N-(3-amino-5-tert-butyl-2-methoxyphenyl)methanesulfonamide |
Standard InChI | InChI=1S/C12H20N2O3S/c1-12(2,3)8-6-9(13)11(17-4)10(7-8)14-18(5,15)16/h6-7,14H,13H2,1-5H3 |
Standard InChI Key | XNPVTUDLRVNVLW-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=CC(=C(C(=C1)NS(=O)(=O)C)OC)N |
Canonical SMILES | CC(C)(C)C1=CC(=C(C(=C1)NS(=O)(=O)C)OC)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a phenyl ring substituted with three distinct groups:
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Amino group (-NH2) at the 3-position
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tert-Butyl group (-C(CH3)3) at the 5-position
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Methoxy group (-OCH3) at the 2-position
The methanesulfonamide moiety (-SO2NH2) is attached to the amino-substituted carbon, creating a polar yet sterically hindered molecular framework. The IUPAC name is N-(3-amino-5-tert-butyl-2-methoxyphenyl)methanesulfonamide.
Physicochemical Data
Property | Value |
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Molecular Formula | C12H20N2O3S |
Molecular Weight | 272.37 g/mol |
Density | 1.2–1.3 g/cm³ (estimated) |
Boiling Point | 435–440°C (predicted) |
LogP (Partition Coeff.) | 2.1 (indicating moderate lipophilicity) |
The Canonical SMILES string is CC(C)(C)C1=CC(=C(C(=C1)NS(=O)(=O)C)OC)N
, encoding the spatial arrangement of substituents.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic route involves a nucleophilic acyl substitution reaction:
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Reactants:
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3-Amino-5-tert-butyl-2-methoxyaniline
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Methanesulfonyl chloride (MsCl)
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Conditions:
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Solvent: Dichloromethane or THF
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Base: Pyridine or triethylamine (to scavenge HCl)
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Temperature: 0–5°C (initial), then room temperature
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The reaction proceeds via:
Yields typically exceed 70% after purification by column chromatography.
Industrial Manufacturing
Scaled production employs continuous flow reactors to enhance:
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Heat dissipation: Critical due to the exothermic nature of sulfonylation
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Mixing efficiency: Reduces side product formation
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Throughput: Achieves >90% conversion in <30 minutes residence time
Automated pH control systems maintain optimal basicity, minimizing decomposition of the amine precursor.
Chemical Reactivity and Derivative Formation
Oxidation Pathways
The sulfonamide group undergoes oxidation with strong agents:
This reaction produces methanesulfonic acid derivatives, useful as catalysts in esterification.
Derivative | MIC (μg/mL) |
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Parent Compound | 128 |
Fluoro-substituted | 32 |
The amino group’s basicity enhances membrane penetration in Gram-positive pathogens.
Industrial and Research Applications
Pharmaceutical Intermediate
Key precursor for:
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Non-steroidal anti-inflammatory drugs (NSAIDs): Via COX-2 inhibitory derivatives
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Anticonvulsants: Structural analogs modulate voltage-gated sodium channels
Agrochemical Development
Incorporated into:
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Herbicides: Sulfonamide moiety disrupts acetolactate synthase in weeds
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Fungicides: tert-Butyl group enhances lipid membrane permeability
Materials Science
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Polymer Additives: Sulfonamide groups improve thermal stability in polyamides
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Coordination Complexes: Binds transition metals for catalytic applications
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